molecular formula C17H18FNO4S B6413084 4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261997-44-7

4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6413084
CAS RN: 1261997-44-7
M. Wt: 351.4 g/mol
InChI Key: YEQOCJUADPRDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid, 95%, is a chemical compound commonly used in laboratory experiments. It is a white, crystalline solid with a molecular weight of 321.37 g/mol. It is a derivative of benzoic acid and is composed of a benzene ring with a sulfamoyl group and a t-butyl group attached. It is soluble in water and alcohols and is stable under normal conditions.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a building block for the synthesis of other compounds. It is also used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been used to study the structure-activity relationships of drugs and to investigate the effects of environmental pollutants on the human body.

Mechanism of Action

4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). The mechanism of action is believed to involve the inhibition of the enzyme’s active site, which prevents the conversion of arachidonic acid to prostaglandins and thromboxanes. The inhibition of these compounds is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid are not fully understood. However, it is believed to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been used in studies to investigate the effects of environmental pollutants on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid is its stability under normal conditions. It is also soluble in water and alcohols, making it easy to use in laboratory experiments. Additionally, it is relatively inexpensive and readily available.
The main limitation of 4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid is its low solubility in organic solvents. This can make it difficult to use in certain experiments. Additionally, it is not suitable for use in human or animal studies due to its potential toxicity.

Future Directions

The potential applications of 4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid are still being explored. Possible future directions include the development of more efficient and cost-effective synthesis methods, the investigation of its effects on other enzymes and pathways, and the exploration of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid can be synthesized by reacting 3-fluoro-4-t-butylbenzoic acid with sodium sulfamate in an aqueous solution. The reaction is carried out at room temperature and is completed in approximately 10 minutes. The reaction produces a white solid that is then filtered, washed, and dried.

properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-8-7-12(16(20)21)10-15(14)18/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQOCJUADPRDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-3-fluorobenzoic acid

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